molecular formula C7H7ClN4OS B8575857 1-(2-Chloroisonicotinoyl)thiosemicarbazide

1-(2-Chloroisonicotinoyl)thiosemicarbazide

Cat. No.: B8575857
M. Wt: 230.68 g/mol
InChI Key: CEMMREMZVXUOMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloroisonicotinoyl)thiosemicarbazide is a useful research compound. Its molecular formula is C7H7ClN4OS and its molecular weight is 230.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H7ClN4OS

Molecular Weight

230.68 g/mol

IUPAC Name

[(2-chloropyridine-4-carbonyl)amino]thiourea

InChI

InChI=1S/C7H7ClN4OS/c8-5-3-4(1-2-10-5)6(13)11-12-7(9)14/h1-3H,(H,11,13)(H3,9,12,14)

InChI Key

CEMMREMZVXUOMT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(=O)NNC(=S)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-chloroisonicotinic acid 8.1.A (5000 mg, 31735 μmol) was refluxed in SOCl2 overnight under nitrogen. Another 4 mL of SOCl2 was added in the morning. After 2 hr., solution cleared up. The r×n was then concentrated and added to a thiosemicarbazide (2892 mg, 31735 μmol)/pyridine solution at 0° C. After 4 hr., LC/MS showed product MS along with many side peaks. The reaction was stopped and concentrated. Water and a small amount of EtOAc were added, precipitates were generated. Filtered and washed the precipitates with water 4 times. The solids were dried. LC/MS and the NMR of the precipitates showed to be the pure product. 4.05 g of the product 8.1.B (55%) was generated as a yellow powder.
Quantity
5000 mg
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
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2892 mg
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reactant
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0 (± 1) mol
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reactant
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4 mL
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solvent
Reaction Step Three

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